4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine
Overview
Description
4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features both piperazine and pyrrolidine rings attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of a pyrimidine derivative with piperazine and pyrrolidine under controlled conditions. One common method involves the nucleophilic substitution reaction where the pyrimidine core is activated by a leaving group, allowing the piperazine and pyrrolidine to attach to the core.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method involves the use of automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.
Scientific Research Applications
4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(Piperazin-1-yl)pyrimidine: Lacks the pyrrolidine ring, which may affect its biological activity and chemical properties.
2-(Pyrrolidin-1-yl)pyrimidine: Lacks the piperazine ring, which may also influence its interactions and applications.
Uniqueness
4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of both piperazine and pyrrolidine rings, which can confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
4-piperazin-1-yl-2-pyrrolidin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c1-2-8-17(7-1)12-14-4-3-11(15-12)16-9-5-13-6-10-16/h3-4,13H,1-2,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLRILBJDPEPJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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